6-Bromo-4,7-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. The compound is characterized by the presence of a bromine atom and two methyl groups at specific positions on the indazole ring, which significantly influence its chemical properties and biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 225.09 g/mol.
This compound can be synthesized through various chemical methods, primarily involving cyclization reactions of ortho-substituted benzylidenehydrazines. It is available from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed specifications for research and industrial applications .
6-Bromo-4,7-dimethyl-1H-indazole is classified as an indazole derivative, which is a bicyclic structure containing both a five-membered and a six-membered ring. Its unique structure allows it to participate in various chemical reactions, making it an important compound in medicinal chemistry and material science.
The synthesis of 6-bromo-4,7-dimethyl-1H-indazole typically involves the following method:
In industrial applications, the synthesis may be optimized for large-scale production using continuous flow reactors. This approach enhances control over reaction conditions and improves yields while considering environmentally friendly catalysts and solvents.
The molecular structure of 6-bromo-4,7-dimethyl-1H-indazole can be represented using its SMILES notation: CC1=CC(Br)=CC2=C1C=NN2
. The InChI representation is 1S/C9H9BrN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)
.
The structural characteristics include:
6-Bromo-4,7-dimethyl-1H-indazole can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-bromo-4,7-dimethyl-1H-indazole varies based on its application. In biological contexts, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit kinases involved in cell signaling pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
6-Bromo-4,7-dimethyl-1H-indazole has several significant applications in scientific research:
The unique structural features of this compound allow it to participate in diverse chemical reactions and biological interactions, making it valuable for ongoing research in various fields .
Classical synthetic routes to 6-bromo-4,7-dimethyl-1H-indazole rely on multi-step sequences starting from commercially available indole derivatives. A representative four-step approach begins with 6-bromo-1H-indole-3-carboxaldehyde (CAS 79762-54-2), where the indole nitrogen is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. This protection step is crucial for preventing undesirable side reactions during subsequent transformations [2]. The aldehyde functionality is then converted to an oxime via reaction with hydroxylamine hydrochloride (92% yield), followed by reduction to the corresponding amine using sodium dithionite. Finally, thiocarbamoylation with carbon disulfide and methyl iodide yields 6-bromo-1-(tert-butoxycarbonyl)brassinin, which undergoes deprotection and structural rearrangement to furnish the target compound [2] [6].
Alternative pathways employ Vilsmeier-Haack formylation of 4,7-dimethylindole followed by regioselective bromination at the C6 position. Key challenges in traditional synthesis include:
Table 1: Key Intermediates in Traditional Synthesis
Intermediate | Function | Typical Yield |
---|---|---|
6-Bromo-1H-indole-3-carboxaldehyde | Starting material | Commercial |
Boc-protected aldehyde (12) | N-protection | 85-92% |
Oxime intermediate (13) | Amine precursor | 90-95% |
1-Boc-brassinin derivative (15) | Cyclization precursor | 70-75% |
Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a powerful strategy for functionalizing the 6-bromo-4,7-dimethyl-1H-indazole scaffold. The bromine atom at C6 serves as an excellent leaving group for coupling with arylboronic acids under catalytic conditions. Optimized reaction conditions employ PdCl₂(dppf)·DCM complex (0.5-2 mol%) with potassium carbonate base in 1,4-dioxane/water (3:1) at 100°C, achieving yields up to 94.4% for C6-arylated derivatives [8]. The catalytic cycle involves oxidative addition of the C-Br bond to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.
Key catalytic systems compared:
Table 2: Comparative Catalytic Systems for Suzuki Coupling
Catalyst System | Base | Solvent | Yield (%) |
---|---|---|---|
PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 94.4 |
PdCl₂(dppf)·DCM | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60 |
PdCl₂(dppf)·DCM | Na₂CO₃ | 1,4-Dioxane/H₂O | 65 |
PdCl₂(dppf)·DCM | K₂CO₃ | DMF/H₂O | 27 |
Microwave irradiation has revolutionized the synthesis of 6-bromo-4,7-dimethyl-1H-indazole derivatives by reducing reaction times from hours to minutes while improving yields. In the bromospirocyclization of 6-bromo-1-Boc-brassinin, conventional heating (18 hours at 80°C) provides 50-65% yields, whereas microwave-assisted reactions (120°C, 30 minutes) achieve 78-85% yields with reduced byproduct formation . The non-thermal microwave effects enhance molecular rotation and dipole alignment, facilitating faster cyclization kinetics.
Green chemistry innovations focus on:
Achieving selective bromination at the C6 position requires precise control of electronic and steric factors. NBS-mediated bromination in DMF at 80°C provides optimal regioselectivity for 4,7-dimethyl-1H-indazole derivatives. The reaction proceeds via electrophilic aromatic substitution where the electron-rich C6 position is favored, as confirmed by Fukui function analysis [10]. The C4 substituent dramatically influences selectivity:
Table 3: Bromination Optimization with NBS
Entry | Temperature (°C) | NBS (equiv.) | Time (h) | Base | Yield 5a (%) | Yield 6a (%) |
---|---|---|---|---|---|---|
1 | rt | 1.1 | 18 | None | 26 | 4 |
2 | 80 | 1.1 | 18 | None | 84 | 10 |
4 | Reflux | 2.0 | 18 | None | trace | 88 |
5 | 80 | 1.1 | 18 | NaOH | 45 | 28 |
Methylation strategies employ dimethyl sulfate or methyl iodide under basic conditions. N1 versus N2 selectivity is controlled by:
The bromine substituent at C6 serves as a versatile handle for further structural elaboration. Key post-functionalization approaches include:
Suzuki-Miyaura diversification: Enables installation of aryl, heteroaryl, and alkenyl groups at C6. Electron-rich (4-methoxyphenyl) and electron-deficient (4-cyanophenyl) boronic acids couple efficiently with yields >85%. Sterically hindered 2-naphthylboronic acid requires specialized ligands (SPhos) to achieve 78% yield [8] [10].
Directed ortho-metalation: The N1-methyl group directs regioselective lithiation ortho to the indazole nitrogen, permitting formylation, carboxylation, or halogenation at C7. Subsequent Negishi coupling introduces zinc-functionalized side chains [10].
Reductive amination: Catalytic transfer hydrogenation with ammonium formate introduces aminoalkyl groups while preserving the bromine substituent.
Cyclization strategies: Intramolecular Heck reactions convert alkenyl-tethered derivatives into complex polycycles with applications in medicinal chemistry. Recent work demonstrates palladium-catalyzed carbonylative cyclization to form indazolo[3,2-b]quinazolinones in one pot [8].
These techniques enable the synthesis of diverse molecular libraries from a common 6-bromo-4,7-dimethyl-1H-indazole precursor, facilitating structure-activity relationship studies in drug discovery programs.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1